Cas no 52834-59-0 (1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid)

52834-59-0 structure
Nome do Produto:1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
N.o CAS:52834-59-0
MF:C9H12N2O2
MW:180.203782081604
MDL:MFCD20647605
CID:5458463
PubChem ID:83414588
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
-
- MDL: MFCD20647605
- Inchi: 1S/C9H12N2O2/c1-11-8-3-2-6(9(12)13)4-7(8)5-10-11/h5-6H,2-4H2,1H3,(H,12,13)
- Chave InChI: CBGZZBRUKAOSII-UHFFFAOYSA-N
- SMILES: N1(C)C2=C(CC(C(O)=O)CC2)C=N1
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24506528-5.0g |
1-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid |
52834-59-0 | 95% | 5.0g |
$3935.0 | 2024-06-19 | |
Enamine | EN300-24506528-10.0g |
1-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid |
52834-59-0 | 95% | 10.0g |
$5837.0 | 2024-06-19 | |
Enamine | EN300-24506528-1.0g |
1-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid |
52834-59-0 | 95% | 1.0g |
$1357.0 | 2024-06-19 | |
Enamine | EN300-24506528-0.5g |
1-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid |
52834-59-0 | 95% | 0.5g |
$1058.0 | 2024-06-19 | |
Enamine | EN300-24506528-10g |
1-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid |
52834-59-0 | 95% | 10g |
$5837.0 | 2023-09-15 | |
1PlusChem | 1P028Z0K-500mg |
1-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylicacid |
52834-59-0 | 95% | 500mg |
$1370.00 | 2024-04-30 | |
Enamine | EN300-24506528-5g |
1-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid |
52834-59-0 | 95% | 5g |
$3935.0 | 2023-09-15 | |
1PlusChem | 1P028Z0K-100mg |
1-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylicacid |
52834-59-0 | 95% | 100mg |
$643.00 | 2024-04-30 | |
1PlusChem | 1P028Z0K-10g |
1-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylicacid |
52834-59-0 | 95% | 10g |
$7277.00 | 2024-04-30 | |
Enamine | EN300-24506528-0.25g |
1-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid |
52834-59-0 | 95% | 0.25g |
$672.0 | 2024-06-19 |
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid Literatura Relacionada
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
52834-59-0 (1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid) Produtos relacionados
- 144690-33-5(Tritylolmesartan Ethyl Ester)
- 13573-11-0(Magnesium tungstate)
- 113361-26-5((3-nitroprop-2-en-1-yl)benzene)
- 288252-75-5(Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate)
- 1203104-85-1(2-(1H-1,3-benzodiazol-1-yl)-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenylacetamide)
- 1806930-62-0(2-(Bromomethyl)-3-(difluoromethyl)-5-fluoropyridine-4-methanol)
- 87218-84-6(Melanin-concentratinghormone (Oncorhynchus keta) (9CI))
- 1039839-04-7(1-(2,5-difluorophenyl)pentane-1,3-dione)
- 2306254-20-4((1R,2R)-2-methoxycyclopropanamine hydrochloride)
- 1287218-61-4(6-(1,3-Dioxan-5-yloxy)pyridine-2-carboxylic acid)
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
